molecular formula C10H11FO B2472213 1-(2-Fluorophenyl)cyclobutan-1-ol CAS No. 1539420-76-2

1-(2-Fluorophenyl)cyclobutan-1-ol

Cat. No.: B2472213
CAS No.: 1539420-76-2
M. Wt: 166.195
InChI Key: ZIPWXIUPQDYGFD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring with a hydroxyl group and a fluorophenyl group attached. This compound has a molecular formula of C₁₀H₁₁FO and a molecular weight of 166.19 g/mol . It is known for its unique structure, which includes a four-membered cyclobutane ring that introduces strain and reactivity.

Scientific Research Applications

1-(2-Fluorophenyl)cyclobutan-1-ol is utilized in various scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)cyclobutan-1-ol typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through or by ring-closing reactions.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through electrophilic aromatic substitution reactions.

    Hydroxylation: The hydroxyl group is added via oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

1-(2-Fluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclobutanols or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

    Esterification: Reaction with carboxylic acids to form esters.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and carboxylic acids. Major products formed include ketones, aldehydes, and esters.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the fluorophenyl group can participate in π-π interactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

1-(2-Fluorophenyl)cyclobutan-1-ol can be compared with similar compounds such as:

    1-(2-Chlorophenyl)cyclobutan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Bromophenyl)cyclobutan-1-ol: Contains a bromine atom, affecting its reactivity and properties.

    1-(2-Methylphenyl)cyclobutan-1-ol: The methyl group introduces different steric and electronic effects.

The uniqueness of this compound lies in the presence of the fluorine atom, which significantly influences its chemical and biological properties .

Properties

IUPAC Name

1-(2-fluorophenyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5,12H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPWXIUPQDYGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539420-76-2
Record name 1-(2-fluorophenyl)cyclobutan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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